molecular formula C9H13N3S B12878768 3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole

3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole

Cat. No.: B12878768
M. Wt: 195.29 g/mol
InChI Key: SMXHSZHXESGFPO-RNJXMRFFSA-N
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Description

3-((1R,2S,4S)-Bicyclo[221]heptan-2-ylthio)-1H-1,2,4-triazole is a compound that features a unique bicyclic structure combined with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biology: It is used in biochemical studies to understand its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4S)-3-Azabicyclo[2.2.1]heptan-2-one
  • rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride

Uniqueness

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

5-[[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]sulfanyl]-1H-1,2,4-triazole

InChI

InChI=1S/C9H13N3S/c1-2-7-3-6(1)4-8(7)13-9-10-5-11-12-9/h5-8H,1-4H2,(H,10,11,12)/t6-,7+,8-/m0/s1

InChI Key

SMXHSZHXESGFPO-RNJXMRFFSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@H]2SC3=NC=NN3

Canonical SMILES

C1CC2CC1CC2SC3=NC=NN3

Origin of Product

United States

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